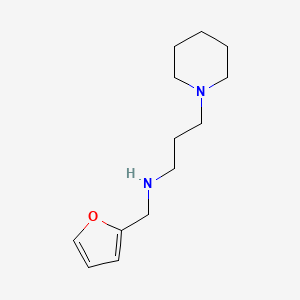![molecular formula C14H20N2 B14892901 (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane is a chiral bicyclic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by its diazabicyclo structure, which contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification steps such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often targeting specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow it to act as a drug candidate for treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazabicyclo structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
(1R,6S)-8-(®-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane: This enantiomer has similar structural features but different stereochemistry, leading to different biological activities and reactivity.
(1S,6R)-8-(®-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane: Another stereoisomer with distinct properties compared to the target compound.
Uniqueness
The uniqueness of (1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane lies in its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can provide insights and functionalities not available with other similar compounds.
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
(1S,6R)-8-[(1S)-1-phenylethyl]-3,8-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C14H20N2/c1-11(12-5-3-2-4-6-12)16-10-13-7-8-15-9-14(13)16/h2-6,11,13-15H,7-10H2,1H3/t11-,13+,14+/m0/s1 |
InChIキー |
NGNQCJGKLHCSKU-IACUBPJLSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H]3[C@H]2CNCC3 |
正規SMILES |
CC(C1=CC=CC=C1)N2CC3C2CNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


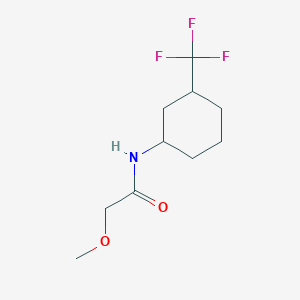

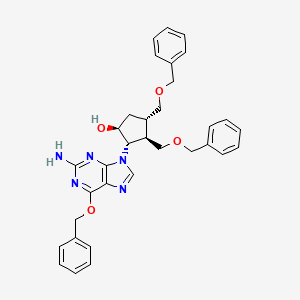
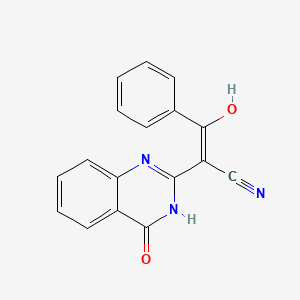
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
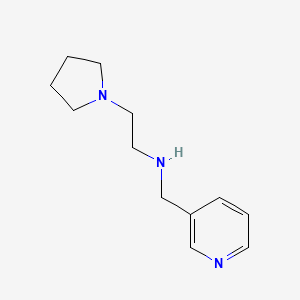
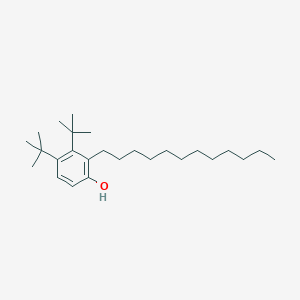

![(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B14892859.png)
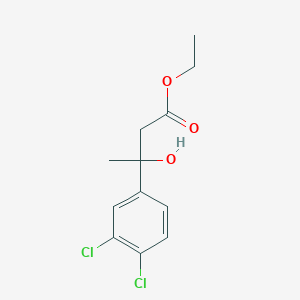

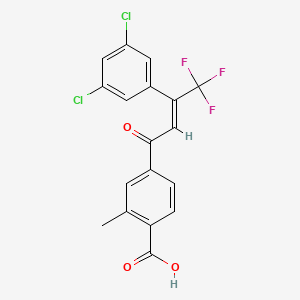
![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
